molecular formula C13H14ClN3 B1479754 1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098007-77-1

1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479754
CAS No.: 2098007-77-1
M. Wt: 247.72 g/mol
InChI Key: MAAQRQXVLPMZND-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic compound . The presence of these rings suggests that this compound might have interesting chemical properties and could be used in various applications, such as pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring. These rings are likely to influence the compound’s reactivity and other chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole and pyridine rings. These rings can participate in various types of reactions, including substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyridine rings could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Diversity

The synthesis of pyrazolo[3,4-b]pyridines, including compounds similar to "1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole," involves diverse substituents at key positions to explore their biomedical applications. Donaire-Arias et al. (2022) review the extensive diversity of substituents in the synthesis of 1H-pyrazolo[3,4-b]pyridines, highlighting the synthetic methods used and their potential biomedical applications (Donaire-Arias et al., 2022). These synthetic strategies provide a foundation for developing new compounds with improved biological activities.

Biomedical Applications

The structural motif of pyrazolo[3,4-b]pyridines, closely related to the query compound, is associated with a range of biomedical applications. The review by Donaire-Arias et al. (2022) covers various biomedical applications of 1H-pyrazolo[3,4-b]pyridines, suggesting potential therapeutic uses in cancer, microbial infections, and other diseases. The versatility in chemical modifications allows for the targeting of different biological pathways (Donaire-Arias et al., 2022).

Molecular Docking and Antimicrobial Activity

Compounds with the pyrazolo[3,4-b]pyridine core have been studied for their antimicrobial activity. Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines and evaluated their antimicrobial activities, highlighting the importance of molecular docking studies in identifying potential antimicrobial agents (Katariya et al., 2021). This suggests that compounds similar to "this compound" could also exhibit significant antimicrobial properties when designed and synthesized appropriately.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in pharmaceuticals or materials science . Further studies could also explore its synthesis and reactions in more detail.

Biochemical Analysis

Biochemical Properties

1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of liver alcohol dehydrogenase . This interaction is crucial as it can influence the metabolism of alcohol and other substrates processed by this enzyme. Additionally, the compound’s structure allows it to form stable complexes with certain proteins, potentially altering their function and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s ability to inhibit liver alcohol dehydrogenase is one such example, where it binds to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, it can interact with DNA and RNA, influencing transcription and translation processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. For instance, its interaction with liver alcohol dehydrogenase can alter the metabolism of alcohol and other related substrates .

Properties

IUPAC Name

1-(2-chloroethyl)-3-pyridin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-6-9-17-12-3-1-2-11(12)13(16-17)10-4-7-15-8-5-10/h4-5,7-8H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAQRQXVLPMZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CC=NC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 3
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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